molecular formula C29H25FN4O5 B8146347 Zanzalintinib CAS No. 2367004-54-2

Zanzalintinib

カタログ番号 B8146347
CAS番号: 2367004-54-2
分子量: 528.5 g/mol
InChIキー: JSPCKALGNNVYOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zanzalintinib, also known as XL092, is a novel, potent, orally bioavailable small molecule inhibitor of several receptor tyrosine kinases . It inhibits the activity of receptor tyrosine kinases implicated in cancer growth and spread, including VEGF receptors, MET, AXL, and MER . These receptor tyrosine kinases are involved in several oncogenic processes, including tumor angiogenesis, proliferation, invasion, and metastasis .


Molecular Structure Analysis

Zanzalintinib has a complex molecular structure. Its IUPAC name is 1-N’-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide . The molecular formula is C29H25FN4O5 and the molecular weight is 528.54 .


Physical And Chemical Properties Analysis

Zanzalintinib is a small molecule with a molecular weight of 528.54 . It is orally bioavailable , which means it can be taken by mouth and absorbed into the body. The half-life of Zanzalintinib is 16–22 hours, supporting once-daily dosing .

科学的研究の応用

  • Mechanisms of Zoledronic Acid : Zanzalintinib is used to study the mechanisms of zoledronic acid, an FDA-approved drug. Its roles include metabolism regulation, vascular smooth muscle cell proliferation, and chemical carcinogenesis exploration (Liang et al., 2019).

  • Studying Anticancer-Drug Resistance : It is a potential drug for studying anticancer-drug resistance mechanisms, particularly in leukemia, breast, and ovarian cancer (Yagüe & Raguz, 2005).

  • Drug Discovery and Development : Zanzalintinib plays a role in formulating hypotheses about target drugs, contributing significantly to drug discovery and development processes (Lin & Lu, 1997).

  • Breast Cancer Bone Metastases : Treatment with Zanzalintinib and sunitinib malate induces vessel remodeling in breast cancer bone metastases, which can improve imaging and treatment of malignant bone lesions (Bäuerle et al., 2010).

  • Preventing Tumor Growth : Zanzalintinib can prevent tumor growth by decreasing MCP-1 expression in mesenchymal stem cells, which reduces the recruitment of tumor-associated macrophages to tumor sites (Jia et al., 2015).

  • Osteogenic Differentiation : Zanzalintinib, as zoledronic acid, causes sustained commitment of bone marrow-derived mesenchymal stem cells for osteogenic differentiation, potentially stimulating osteogenic differentiation in vivo (Ebert et al., 2009).

  • Reducing VEGF Levels in Cancer Patients : Repeated low-dose therapy with Zanzalintinib leads to an early, significant, and long-lasting decrease in VEGF levels, which is important in cancer treatment (Santini et al., 2007).

  • Other Applications : Zanzalintinib is also studied for its potential in treating rare forms of cancer, as well as in the context of standardized terminology and outcome criteria for immune thrombocytopenic purpura (ITP) (Rodeghiero et al., 2009) and (Drews, 2000).

作用機序

Zanzalintinib is designed to inhibit multiple receptor tyrosine kinases (RTKs), including VEGFR, MET, TAM kinases (AXL and MER), and other kinases implicated in the growth and spread of cancer . These receptor tyrosine kinases are involved in both normal cellular function and in pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and resistance to multiple therapies, including immune checkpoint inhibitors .

将来の方向性

Zanzalintinib is currently being evaluated in several clinical trials for its efficacy in treating various types of cancer . For example, the STELLAR-304 trial is a phase 3 study exploring the efficacy and safety of Zanzalintinib in combination with nivolumab in patients with non-clear cell RCC . Another trial, STELLAR-305, is evaluating Zanzalintinib in combination with Pembrolizumab in patients with previously untreated recurrent or metastatic head and neck cancer . These trials represent the ongoing efforts to understand the potential of Zanzalintinib in cancer treatment.

特性

IUPAC Name

1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCKALGNNVYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zanzalintinib

CAS RN

2367004-54-2
Record name Zanzalintinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2367004542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanzalintinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2JC2ZA04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zanzalintinib
Reactant of Route 2
Reactant of Route 2
Zanzalintinib
Reactant of Route 3
Reactant of Route 3
Zanzalintinib
Reactant of Route 4
Reactant of Route 4
Zanzalintinib
Reactant of Route 5
Reactant of Route 5
Zanzalintinib
Reactant of Route 6
Reactant of Route 6
Zanzalintinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。